1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxybenzylamino group, and a pyrazinone core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Dimethoxybenzylamino Group: The final step involves the coupling of the dimethoxybenzylamino group to the pyrazinone core, typically through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-fluorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one: Contains a fluorophenyl group instead of a bromophenyl group.
1-(4-methylphenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one: Features a methylphenyl group in place of the bromophenyl group.
Uniqueness
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVJTWWROXBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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